2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride
Overview
Description
TH 1834 is a specific inhibitor of the Tip60 histone acetyltransferase (HAT). It has shown significant potential in inducing apoptosis and promoting DNA damage in breast cancer cells. Unlike other inhibitors, TH 1834 does not affect the activity of the related histone acetyltransferase MOF, making it a highly selective compound .
Preparation Methods
The synthetic routes and reaction conditions for TH 1834 involve several steps. The compound is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. The exact industrial production methods are proprietary and may vary between manufacturers. the general approach involves the use of specific reagents and catalysts to achieve high purity and yield .
Chemical Reactions Analysis
TH 1834 undergoes various chemical reactions, including:
Oxidation: TH 1834 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: TH 1834 can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
TH 1834 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of Tip60 histone acetyltransferase in various biochemical pathways.
Biology: TH 1834 is employed in cell biology research to investigate its effects on cell viability, apoptosis, and DNA damage.
Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent, particularly in breast cancer.
Industry: TH 1834 is used in the development of new therapeutic agents and in the study of epigenetic modifications
Mechanism of Action
TH 1834 exerts its effects by specifically inhibiting the activity of the Tip60 histone acetyltransferase. This inhibition leads to a decrease in histone acetylation, which in turn affects gene expression and promotes apoptosis. The compound also increases DNA damage in cancer cells, further contributing to its anticancer activity. The molecular targets and pathways involved include the Tip60 enzyme and associated signaling pathways that regulate cell survival and DNA repair .
Comparison with Similar Compounds
TH 1834 is unique in its high selectivity for the Tip60 histone acetyltransferase. Similar compounds include:
IMD-ferulic: Another Tip60 inhibitor with different selectivity and potency.
Karacoline: A compound with similar anticancer properties but different molecular targets.
5-Hydroxy tryptophol: A compound that also affects histone acetylation but has broader activity. TH 1834 stands out due to its specific inhibition of Tip60 without affecting the related MOF enzyme, making it a valuable tool in epigenetic research
Properties
IUPAC Name |
2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N6O3.2ClH/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37;;/h1-3,8-17H,4-7,18-26H2,(H,40,41);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXIFSOROZPMMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42Cl2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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